

Application Notes and Protocols for 1-(4-Bromophenyl)cyclobutanol in Drug Discovery

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)cyclobutanol**

Cat. No.: **B168832**

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Introduction

1-(4-Bromophenyl)cyclobutanol is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. The cyclobutane moiety provides conformational restriction and metabolic stability, while the bromophenyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of **1-(4-bromophenyl)cyclobutanol** in the synthesis of potent influenza A virus inhibitors.

Application in the Synthesis of Influenza A Virus Inhibitors

1-(4-Bromophenyl)cyclobutanol has been successfully utilized as a key intermediate in the synthesis of a novel class of pyrazine-based influenza A virus inhibitors. These compounds have demonstrated potent activity against various influenza A strains by targeting the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. The unique combination of the cyclobutanol and bromophenyl moieties allows for precise structural modifications to optimize binding affinity and antiviral efficacy.

A notable application is in the synthesis of compounds that mimic the action of broadly neutralizing antibodies (bnAbs) by targeting the conserved stem region of the HA protein. This approach offers the potential for broad-spectrum activity against multiple influenza A subtypes. Research by Janssen Pharmaceuticals has led to the development of small molecule inhibitors, such as JNJ4796, which are orally active and show protective effects in preclinical models.[\[1\]](#) [\[2\]](#)

Structure-Activity Relationship (SAR) Insights

The **1-(4-bromophenyl)cyclobutanol** scaffold allows for systematic exploration of the structure-activity relationships (SAR) of pyrazine-based influenza inhibitors. Key insights include:

- Cyclobutanol Moiety: The cyclobutyl group provides a rigid, non-planar structure that can favorably interact with hydrophobic pockets in the HA stem region. Its three-dimensional nature is crucial for achieving high binding affinity.
- Bromophenyl Group: The bromine atom on the phenyl ring serves as a key reactive site for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This enables the exploration of various substituents at the para-position to optimize potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

This protocol describes the synthesis of the title building block from 1-bromo-4-iodobenzene and cyclobutanone.

Materials:

- 1-Bromo-4-iodobenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (2.5 M solution in hexane)
- Cyclobutanone

- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Heptane
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C under a nitrogen atmosphere.
- Slowly add n-butyllithium (1.05 eq) and stir for 20 minutes at -78 °C.
- Add cyclobutanone (1.05 eq) dropwise to the cold solution.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
- Quench the reaction with a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/THF.
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of 0% to 30% ethyl acetate in heptane to yield **1-(4-bromophenyl)cyclobutanol** as a clear oil (typically ~65% yield).[3]

Protocol 2: Synthesis of a Pyrazine-Based Influenza A Inhibitor Intermediate

This protocol outlines the coupling of **1-(4-bromophenyl)cyclobutanol** with a pyrazine derivative, a key step in the synthesis of influenza A inhibitors as described in patent WO2017025422A1.

Materials:

- **1-(4-Bromophenyl)cyclobutanol**
- 3-Amino-5-chloropyrazine-2-carboxamide
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃)
- Anhydrous solvent (e.g., 1,4-dioxane)

General Procedure (based on related Suzuki-Miyaura couplings):

- To a dry reaction vessel, add 3-amino-5-chloropyrazine-2-carboxamide (1.0 eq), **1-(4-bromophenyl)cyclobutanol** (after conversion to the corresponding boronic acid or ester) (1.2 eq), and the base (2.0 eq).
- Seal the vessel and purge with an inert gas (e.g., argon) for 15 minutes.
- Add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 eq).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazine derivative.

Quantitative Data

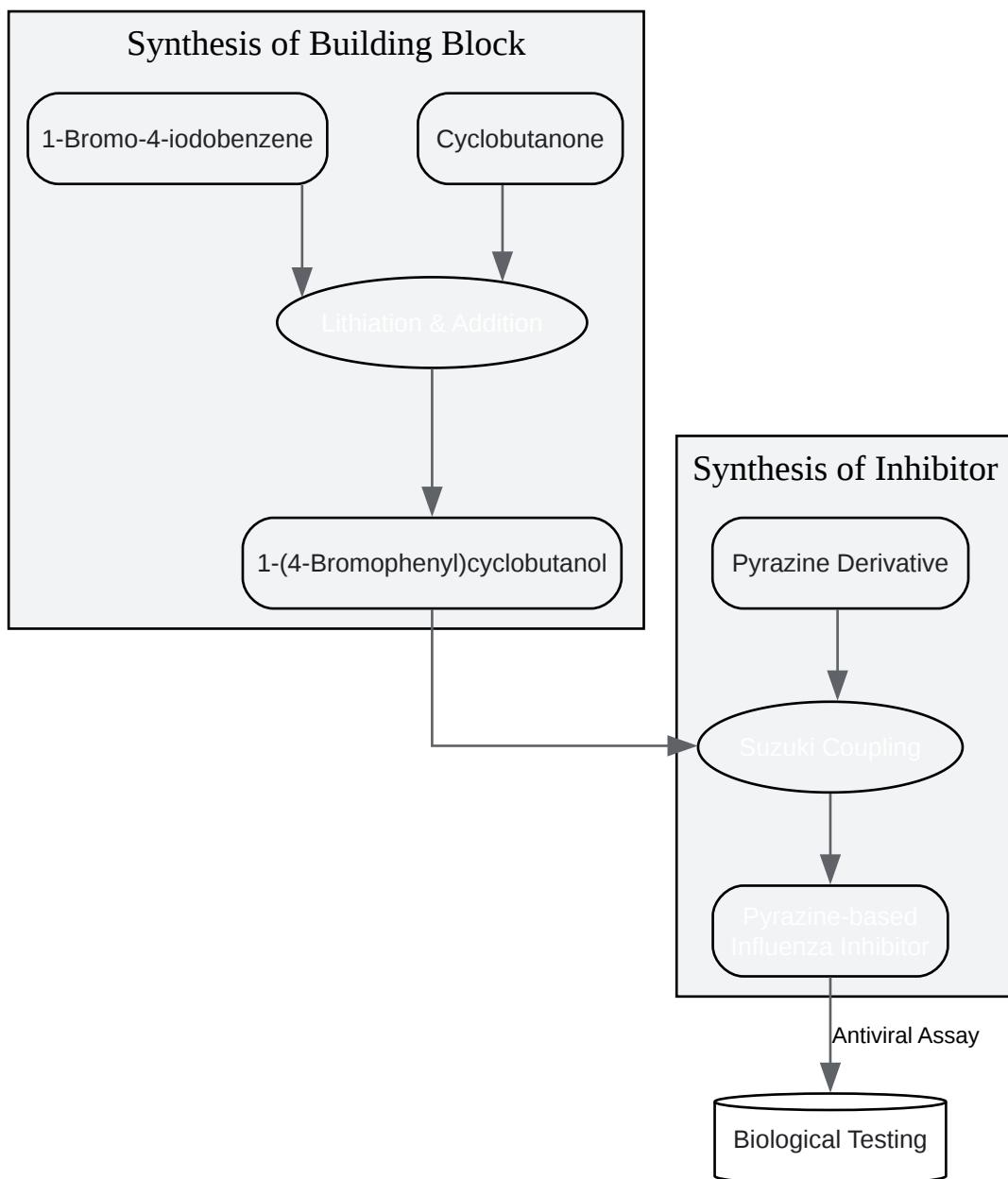
The following table summarizes the biological activity of a representative pyrazine-based influenza A inhibitor synthesized using a 1-(4-substituted-phenyl)cyclobutanol intermediate, as described in the patent literature.

Compound ID (Example from WO2017025422A1)	Influenza A Strain	Assay Type	IC50 (μM)
Example Compound	H1N1	Cell-based antiviral assay	< 1

Note: The patent provides a range of compounds with potent activity. The specific IC50 value is representative of the high potency achieved with this chemical scaffold.

Visualizations

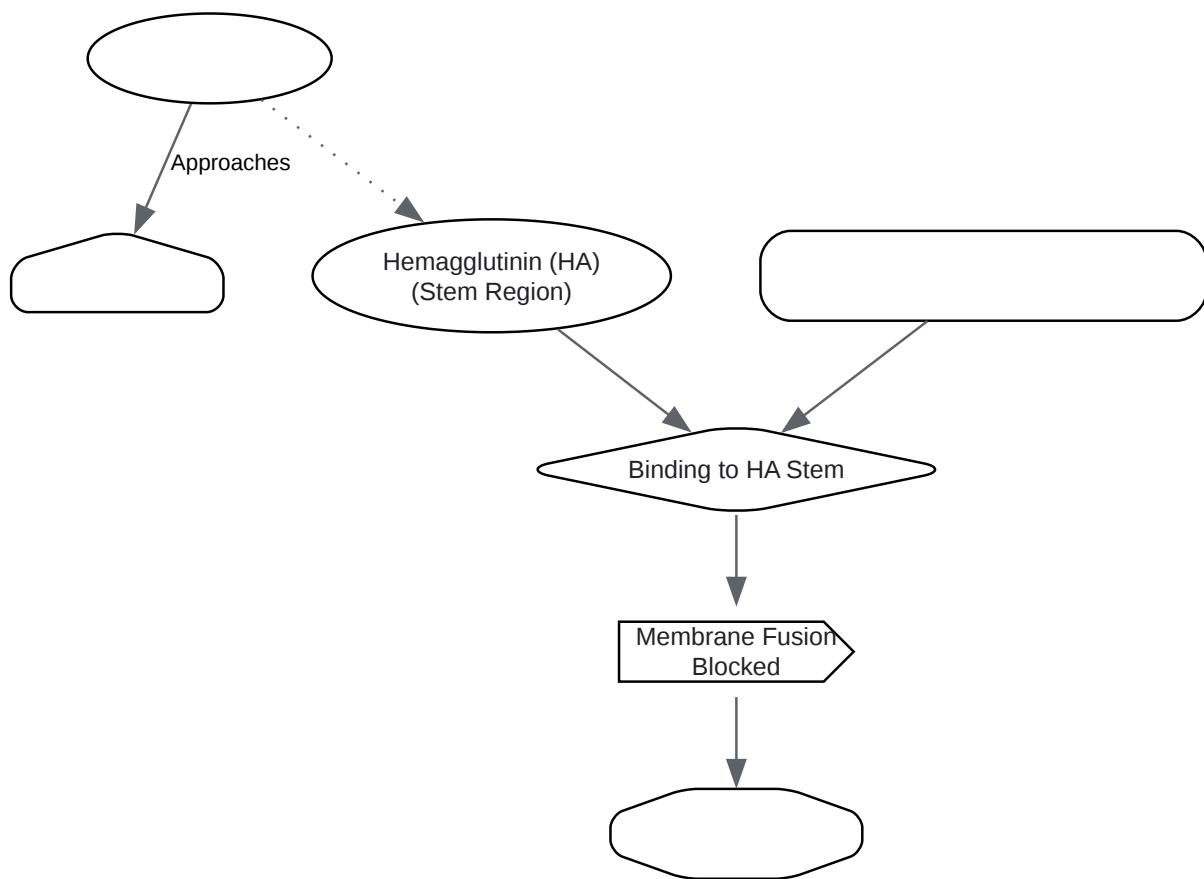
Experimental Workflow for Influenza Inhibitor Synthesis



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Caption: Workflow for the synthesis of pyrazine-based influenza inhibitors.

Proposed Mechanism of Action: Inhibition of Viral Entry



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Caption: Inhibition of influenza virus entry by targeting the HA stem.

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References

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